molecular formula C10H13N3O2 B8713297 6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide

Cat. No.: B8713297
M. Wt: 207.23 g/mol
InChI Key: CKIYXJVVTFIGNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a hydroxypyrrolidine group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Hydroxypyrrolidine Group: The hydroxypyrrolidine group can be introduced via nucleophilic substitution reactions. For example, 3-hydroxypyrrolidine can be reacted with a suitable pyridine derivative under basic conditions to form the desired product.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity and ability to interact with molecular targets.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its interaction with enzymes and receptors.

    Chemical Biology: It is used as a tool compound to study various biochemical pathways and processes.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypyrrolidine group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues. The carboxamide group can also form hydrogen bonds, enhancing the binding affinity and specificity of the compound.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O2/c11-10(15)7-1-2-9(12-5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2,(H2,11,15)

InChI Key

CKIYXJVVTFIGNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloronicotinamide (0.16 g, 1 mmol) and pyrrolidin-3-ol (0.87 g, 1 mmol) in DMF (5 ml) was added K2CO3 (0.41 g, 3 mmol). The resulting solution was stirred under nitrogen at 125° C. for 24 h, and then allowed to cool to ambient temperature. The reaction mixture was then filtered and the filter cake was washed with ethyl acetate. The combined filtrates were concentrated to afford the title compound (0.145 g, 70%) as a yellow solid. [LCMS RtA=1.23 min, [M+H]+=208.1].
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
70%

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